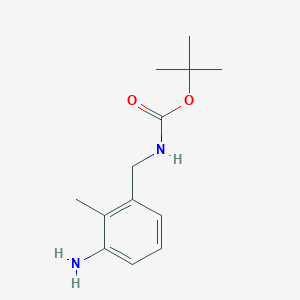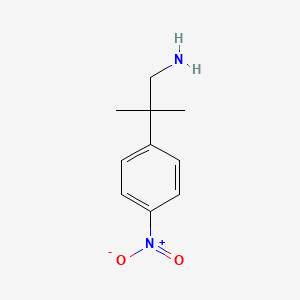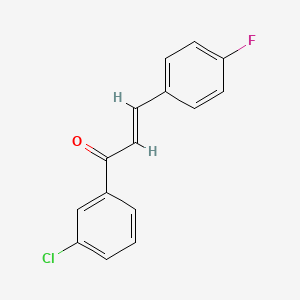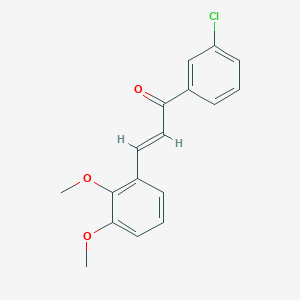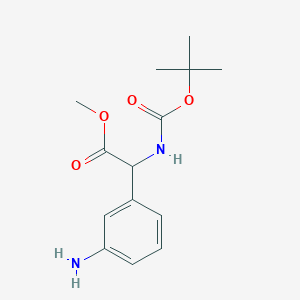
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
Descripción general
Descripción
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate, also known as Boc-L-phenylalanine methyl ester, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used as a building block in peptide synthesis.
Aplicaciones Científicas De Investigación
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is crucial for the protection of amino groups in peptide synthesis. Ehrlich-Rogozinski (1974) developed a method for the quantitative cleavage and determination of the Boc group from N-blocked amino acids and peptides. This approach uses perchloric acid in acetic acid for cleavage, followed by back titration with sodium methylate, facilitating rapid and simple quantification of the tert-butyloxycarbonylderivative (Ehrlich-Rogozinski, 1974).
Synthesis and Transformations
Baš et al. (2001) described the preparation of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its reactions with various amines to produce substitution products. This work showcases the compound's versatility in synthesizing novel amino acid derivatives, which could be crucial for developing new peptides and related molecules (Baš et al., 2001).
Conformational Studies
The conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was studied by Ejsmont et al. (2007) through X-ray diffraction and DFT calculations. Their findings provide insights into the structural preferences of peptides containing the tert-butoxycarbonyl group, which is essential for understanding peptide behavior in biological systems (Ejsmont et al., 2007).
Polymer Synthesis
Gao, Sanda, and Masuda (2003) investigated the synthesis and polymerization of amino acid-derived acetylene monomers protected with the tert-butoxycarbonyl group. Their research contributes to the field of polymer science by offering a method to create novel polyacetylenes with potential applications in materials science (Gao et al., 2003).
Radical Cyclization
Crich and Hao (1997) demonstrated the generation and cyclization of acyl radicals from thiol esters under tin-free conditions. Their work includes the synthesis of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan, outlining a novel pathway for synthesizing complex molecules from simpler precursors, highlighting the Boc group's role in synthetic organic chemistry (Crich & Hao, 1997).
Propiedades
IUPAC Name |
methyl 2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-6-5-7-10(15)8-9/h5-8,11H,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWIXCXPTGPDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)


![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)




